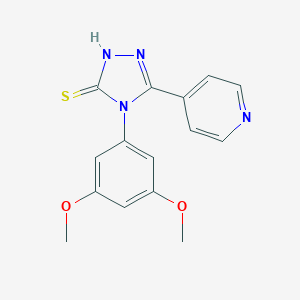

4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an organosulfur compound that contains a carbon-bonded sulfhydryl (–SH) group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The thiol group is known to undergo oxidation and reduction reactions. The triazole ring can participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Scientific Research Applications

Reactivity and Applications in Synthesis

Compounds with open thiogroups, such as 4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, demonstrate high indicators of antioxidant and antiradical activity. Their positive impact on biochemical processes, especially in patients who received high doses of radiation, makes them of significant interest. The structural similarity of some synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also has a free SH-group, underlines their potential biological relevance. Recent studies have highlighted new possibilities and opportunities provided by synthesized 1,2,4-triazole-3-thiones, showcasing their versatility in chemical transformations and applications (А. G. Kaplaushenko, 2019).

Biological Features of 1,2,4-Triazole Derivatives

The modern chemistry of 1,2,4-triazoles necessitates the search for more rational ways of synthesizing biologically active substances. This has led to the identification of novel methods for the synthesis of potentially biologically active derivatives among 1,2,4-triazoles. These compounds demonstrate a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The exploration of various chemical modeling of 1,2,4-triazoles and the peculiarities of using their derivatives have been a promising direction of scientific research (M. V. Ohloblina, 2022).

Patent Perspectives on 1,2,4-Triazole Derivatives

The triazoles, including 1,2,4-triazole derivatives, represent a class of heterocyclic compounds of great importance for new drug preparation due to their diverse biological activities. Interest in developing novel triazoles with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties has been significant. Recent patents emphasize the therapeutic potential of 1,2,4-triazoles, covering new chemical entities and pharmaceuticals that explore multiple biological targets. The need for efficient preparations of these compounds that consider green chemistry, energy saving, and sustainability is highlighted (V. Ferreira et al., 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3,5-dimethoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-20-12-7-11(8-13(9-12)21-2)19-14(17-18-15(19)22)10-3-5-16-6-4-10/h3-9H,1-2H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWUZJOITFLQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B432142.png)

![2-{[(4-Bromophenyl)acetyl]amino}benzamide](/img/structure/B432152.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B432180.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B432181.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-isopentylacetamide](/img/structure/B432186.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B432189.png)

![N-[(4-bromophenyl)(cyano)methyl]-3-chloro-N-(4-methoxyphenyl)propanamide](/img/structure/B432194.png)

![2-[2-(Benzyloxy)phenyl]-1-(4-methoxyphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432196.png)

![3-chloro-N-[cyano-(2-phenylmethoxyphenyl)methyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B432198.png)

![2-[4-(Benzyloxy)phenyl]-5-oxo-1-phenyl-2-pyrrolidinecarbonitrile](/img/structure/B432199.png)

![1-Benzyl-2-[4-(benzyloxy)phenyl]-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B432203.png)